CRT-0105446 - 1661846-05-4

CRT-0105446

Catalog Number: EVT-265463
CAS Number: 1661846-05-4
Molecular Formula: C20H18F3N3O2S
Molecular Weight: 421.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CRT-0105446 is a potent LIMK inhibitor. It acts by suppressing cofilin phosphorylation and increasing αTubulin acetylation in cells.
Overview

CRT-0105446 is a small molecule inhibitor specifically designed to target LIM kinases, which are involved in various cellular processes such as cytoskeletal organization and cell motility. This compound has garnered attention for its potential applications in cancer therapy due to its ability to inhibit the activity of LIM kinase 1 and LIM kinase 2, both of which play significant roles in tumor progression and metastasis. The compound was developed through a systematic drug discovery effort that aimed to identify effective inhibitors of these kinases.

Source and Classification

CRT-0105446 is classified as a LIM kinase inhibitor. It was identified during a research initiative focused on developing novel compounds that could disrupt the function of LIM kinases in cancer cells. The compound's chemical structure is characterized by a specific arrangement of functional groups that confer its inhibitory properties against LIM kinase activity .

Synthesis Analysis

The synthesis of CRT-0105446 involves several key steps, primarily focusing on the formation of the core structure via strategic chemical reactions. The synthesis typically includes:

  1. Formation of Intermediate Compounds: Initial steps may involve the creation of silyl enol ethers and subsequent reactions such as Mukaiyama aldol reactions.
  2. Reduction Steps: Reductions using agents like sodium borohydride are employed to achieve the desired functional groups.
  3. Final Assembly: The final product is obtained through a series of coupling reactions and modifications that refine the molecular structure to enhance potency and selectivity against LIM kinases.

The process has been optimized for efficiency, allowing for multi-decagram scale production in a single batch, which is crucial for further biological testing and evaluation .

Molecular Structure Analysis

The molecular structure of CRT-0105446 can be described as follows:

  • Chemical Formula: C₁₄H₁₅F₃N₂O
  • Molecular Weight: 300.28 g/mol

The compound features a pyridine ring, trifluoromethyl groups, and an isobutyramide moiety, which contribute to its binding affinity for LIM kinases. The structural arrangement allows for effective interaction with the ATP-binding site of these enzymes, inhibiting their activity at low nanomolar concentrations .

Chemical Reactions Analysis

CRT-0105446 undergoes various chemical reactions during its synthesis and biological evaluation:

  1. Inhibition Mechanism: The compound acts by binding to the active site of LIM kinases, preventing substrate phosphorylation.
  2. Selectivity Profile: It has been profiled against a wide range of kinases, demonstrating significant selectivity with IC₅₀ values of 8 nM for LIM kinase 1 and 32 nM for LIM kinase 2 .
  3. Biological Stability: Stability studies indicate that CRT-0105446 maintains its inhibitory properties under physiological conditions, making it suitable for in vitro and in vivo applications.
Mechanism of Action

The mechanism of action for CRT-0105446 involves:

  • Binding Affinity: The compound binds competitively to the ATP-binding site of LIM kinases.
  • Disruption of Cellular Functions: By inhibiting these kinases, CRT-0105446 disrupts microtubule organization during mitosis, leading to impaired cell proliferation and increased apoptosis in cancer cells .
  • Impact on Cancer Cell Lines: Studies have shown varying sensitivity across different cancer types, indicating potential therapeutic applications tailored to specific malignancies .
Physical and Chemical Properties Analysis

Key physical and chemical properties of CRT-0105446 include:

  • Solubility: The compound exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: It remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for solid-state characterization.

These properties are critical for formulating the compound into therapeutic agents or experimental probes .

Applications

CRT-0105446 holds promise for various scientific uses:

  1. Cancer Research: Its primary application lies in oncology, where it serves as a tool compound to study the role of LIM kinases in tumor biology.
  2. Drug Development: As an inhibitor with demonstrated efficacy, it can be used as a lead compound in developing new cancer therapies targeting similar pathways.
  3. Biological Assays: CRT-0105446 can be utilized in assays designed to evaluate kinase activity and cellular responses to pharmacological inhibition.
Introduction to LIM Kinase Inhibitors in Oncology

Significance of LIMK1/2 in Cytoskeletal Dynamics and Cancer Progression

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that function as master regulators of cytoskeletal dynamics through their control of actin microfilaments and microtubules. These kinases phosphorylate and inactivate cofilin, an actin-depolymerizing factor, leading to actin filament stabilization. This process directly influences cell motility, invasion, and metastatic dissemination [1] [9]. Beyond actin regulation, LIMKs modulate microtubule dynamics through mechanisms independent of cofilin phosphorylation. They influence mitotic spindle organization, chromosome segregation, and microtubule stability, as evidenced by increased α-tubulin acetylation following LIMK inhibition [1] [9].

Elevated LIMK expression correlates strongly with aggressive cancer phenotypes. In metastatic breast, prostate, and renal cancers, LIMK1 overexpression enhances invasive capacity by promoting actin-rich protrusions (invadopodia) and ECM degradation [2] . LIMK2 is particularly critical for mitotic fidelity, where its dysfunction induces spindle abnormalities and mitotic defects, contributing to genomic instability [1] [9]. This dual role in cytoskeletal reorganization positions LIMKs as pivotal drivers of cancer progression.

Table 1: Cytoskeletal Components Regulated by LIMK1/2

Cytoskeletal ElementRegulatory MechanismFunctional Consequence in Cancer
Actin microfilamentsCofilin phosphorylation (inactivation)Enhanced cell migration and invasion
MicrotubulesIncreased α-tubulin acetylationMitotic spindle defects, altered cell division
Intermediate filamentsVimentin network reorganizationEMT progression, mesenchymal phenotypes

Table 2: Cancer Correlates of LIMK Overexpression

Cancer TypeElevated LIMK IsoformClinical Association
Breast cancerLIMK1Metastatic progression, poor survival
Prostate cancerLIMK1Androgen resistance, bone metastasis
Renal cell carcinomaLIMK1/2Tumor invasiveness
NeuroblastomaLIMK2Chemoresistance

Rationale for Targeting LIMK in Cancer Therapy: Metastasis, Invasion, and Drug Resistance

Targeting LIMK addresses three fundamental challenges in oncology: metastasis, invasion, and chemoresistance. By disrupting cofilin phosphorylation, LIMK inhibitors promote actin filament depolymerization, reducing cancer cell motility and invasion. Preclinical models demonstrate that LIMK inhibition suppresses transendothelial migration and matrix metalloproteinase (MMP) secretion, critical steps in intravasation and extravasation during metastasis [2] [8].

LIMK inhibition also reverses resistance to microtubule-targeting agents. Tumor cells with elevated LIMK2 expression exhibit resistance to vinca alkaloids (e.g., vincristine) and taxanes. LIMK inhibitors sensitize these cells by disrupting spindle assembly and enhancing mitotic catastrophe. In rhabdomyosarcoma and neuroblastoma models, LIMK inhibition synergizes with microtubule-destabilizing drugs to overcome inherent resistance [1] [9]. Furthermore, LIMK1 facilitates survival signaling pathways (e.g., EGFR, Raf) that drive therapeutic escape. Combined inhibition of LIMK and these kinases demonstrates enhanced anti-proliferative effects, validating LIMK’s role in adaptive resistance [1] [6].

Table 3: Therapeutic Targeting Strategies Involving LIMK Inhibition

Therapeutic ChallengeLIMK-Related MechanismIntervention Approach
Metastatic disseminationCofilin-mediated actin polymerizationBlockade of invadopodia formation
Chemoresistance to microtubule agentsMitotic spindle integrity defectsCombinatorial LIMK + vinca alkaloids
Adaptive kinase signalingCrosstalk with EGFR/p38/Raf pathwaysLIMK inhibitor + kinase inhibitor co-administration

Emergence of CRT-0105446 as a Potent LIMK Inhibitor: Historical Development and Key Milestones

CRT-0105446 (chemical name: N-(5-(3-(4-methoxy-2-(trifluoromethyl)phenyl)pyridin-4-yl)thiazol-2-yl)isobutyramide) emerged from systematic structure-activity relationship (SAR) optimization of aminothiazole derivatives. Developed by Cancer Research UK’s therapeutic discovery group, this compound was designed to overcome limitations of earlier LIMK inhibitors like BMS-5, which exhibited off-target effects on tubulin polymerization [3] [4] [10]. Key milestones in its development include:

  • 2015: Identification through high-throughput screening of aminothiazole libraries, with subsequent medicinal chemistry optimization to enhance LIMK1 affinity and cellular potency [4] [10].
  • Biochemical Characterization: CRT-0105446 inhibits LIMK1 with an IC₅₀ of 8 nM in kinase assays, demonstrating >100-fold selectivity over LIMK2 (IC₅₀ = 900 nM). This isoform selectivity is attributed to specific interactions within the ATP-binding pocket, particularly with Leu472 in LIMK1 versus the bulkier Met residue in LIMK2 [4] [5].
  • Cellular Target Engagement: At 1–3 μM, CRT-0105446 reduces phospho-cofilin levels by >80% in MCF-7 breast cancer cells and increases α-tubulin acetylation, confirming dual cytoskeletal effects [3] [4].
  • Functional Validation: In MDA-MB-231 triple-negative breast cancer cells, CRT-0105446 (3 μM) inhibits Matrigel invasion by 52% without cytotoxicity (100% viability at 10 μM) [4] [10].

Table 4: Chemical and Pharmacological Profile of CRT-0105446

PropertySpecificationSignificance
Chemical FormulaC₂₀H₁₈F₃N₃O₂SMolecular weight: 421.44 g/mol
LIMK1 IC₅₀8 nMHigh potency against primary target
Cellular p-cofilin IC₅₀1–2 μMFunctional target engagement
% Invasion inhibition (3 μM)52%Anti-metastatic efficacy
% Viability (10 μM)100%Favorable cytotoxicity profile

Table 5: Comparison of Select LIMK Inhibitors

InhibitorLIMK1 IC₅₀ (nM)Cellular p-Cofilin IC₅₀ (μM)Key Distinguishing Features
CRT-010544681–2Isoform-selective (LIMK1 > LIMK2)
CRT-010595081Balanced LIMK1/LIMK2 inhibition
BMS-57–80.5Off-target tubulin effects
Pyr15010Broad-spectrum kinase activity

CRT-0105446’s efficacy extends beyond breast cancer models. In a landmark screen across 656 cancer cell lines, CRT-0105446 and its analogue CRT-0105950 demonstrated pronounced anti-proliferative effects in rhabdomyosarcoma, neuroblastoma, and renal carcinoma cells [1] [2]. This broad activity profile, combined with its favorable in vitro safety window, positions CRT-0105446 as a promising candidate for targeted cancer therapy, particularly in malignancies driven by cytoskeletal dysregulation.

Properties

CAS Number

1661846-05-4

Product Name

CRT-0105446

IUPAC Name

N-(5-(3-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridin-4-yl)thiazol-2-yl)isobutyramide

Molecular Formula

C20H18F3N3O2S

Molecular Weight

421.43

InChI

InChI=1S/C20H18F3N3O2S/c1-11(2)18(27)26-19-25-10-17(29-19)14-6-7-24-9-15(14)13-5-4-12(28-3)8-16(13)20(21,22)23/h4-11H,1-3H3,(H,25,26,27)

InChI Key

UIQNMIISGRIHIY-UHFFFAOYSA-N

SMILES

CC(C)C(NC1=NC=C(C2=C(C3=CC=C(OC)C=C3C(F)(F)F)C=NC=C2)S1)=O

Solubility

Soluble in DMSO

Synonyms

CRT-0105446; CRT 0105446; CRT0105446;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.